3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C₆H₂N₄OS. It is characterized by the presence of a pyrazine ring substituted with oxo, sulfanyl, and dicarbonitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with carbon disulfide and cyanogen bromide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of reactive functional groups such as the oxo and sulfanyl groups allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-3,4-dihydropyrazine-2-carbonitrile: Similar structure but lacks the sulfanyl group.
4-(benzyloxy)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid: Contains a benzyloxy group instead of the sulfanyl group.
Uniqueness
3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is unique due to the presence of both sulfanyl and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
106634-21-3 |
---|---|
Molekularformel |
C6H2N4OS |
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
2-oxo-6-sulfanyl-1H-pyrazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C6H2N4OS/c7-1-3-5(11)10-6(12)4(2-8)9-3/h(H2,10,11,12) |
InChI-Schlüssel |
KNRMCGXVFAWHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(NC(=O)C(=N1)C#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.